3-methylimidazo[1,5-a]pyrazine-8(7H)-thione
Description
3-Methylimidazo[1,5-a]pyrazine-8(7H)-thione is a heterocyclic compound featuring a fused imidazole and pyrazine ring system with a sulfur atom at the 8-position and a methyl group at the 3-position.
Synthesis: The parent imidazo[1,5-a]pyrazine structure is synthesized via a one-pot reaction of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates with TosMIC (toluenesulfonylmethyl isocyanide) in the presence of DBU (1,8-diazabicycloundec-7-ene) under oxygen, yielding derivatives like 3a (91% yield) . The thione group (-S) is introduced through thionation, as demonstrated in analogous systems using reagents like P₂S₅ .
Properties
CAS No. |
784082-29-7 |
|---|---|
Molecular Formula |
C7H7N3S |
Molecular Weight |
165.22 g/mol |
IUPAC Name |
3-methyl-7H-imidazo[1,5-a]pyrazine-8-thione |
InChI |
InChI=1S/C7H7N3S/c1-5-9-4-6-7(11)8-2-3-10(5)6/h2-4H,1H3,(H,8,11) |
InChI Key |
QJPWQKKQBOHCAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2N1C=CNC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylimidazo[1,5-a]pyrazine-8-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-bromo-N-methylimidazo[1,2-a]-pyrazin-8-amine with thiol-containing reagents under catalytic conditions . The reaction is usually carried out in the presence of a base, such as sodium carbonate, and a palladium catalyst, such as Pd(PPh3)4, in a suitable solvent like dimethoxyethane-water mixture .
Industrial Production Methods
Industrial production of 3-Methylimidazo[1,5-a]pyrazine-8-thiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Methylimidazo[1,5-a]pyrazine-8-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides or sulfonic acids, while substitution reactions can yield a variety of alkylated, acylated, or sulfonated derivatives .
Scientific Research Applications
3-Methylimidazo[1,5-a]pyrazine-8-thiol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which 3-Methylimidazo[1,5-a]pyrazine-8-thiol exerts its effects involves interactions with specific molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity . Additionally, the imidazole and pyrazine rings can participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural Features :
- Ring System : Five-membered imidazole fused to a six-membered pyrazine.
- Substituents : Methyl at C-3 and thione at C-6.
- Crystallography : Single-crystal X-ray analysis confirms the planar structure and bond angles .
Comparison with Structural Isomers and Analogues
Isomeric Imidazo[1,2-a]pyrazine Derivatives
The isomer imidazo[1,2-a]pyrazine is a well-explored scaffold in drug development (e.g., anxiolytics and antivirals) due to its synthetic accessibility and bioactivity. Key differences include:
The [1,5-a] fusion creates a more rigid, electron-deficient system compared to [1,2-a], influencing reactivity and binding affinity .
Thione-Containing Analogues
Thione derivatives exhibit varied properties based on substituent placement:
Physicochemical and Spectral Comparison
Spectral Data
Thermal Stability
- Melting Points : Derivatives with electron-withdrawing groups (e.g., 3i, nitro-substituted) exhibit higher melting points (244–245°C) due to increased rigidity , whereas alkyl-substituted analogues (e.g., 3g) melt at 183–185°C .
Biological Activity
3-Methylimidazo[1,5-a]pyrazine-8(7H)-thione (C7H8N4S) is a heterocyclic compound characterized by a fused imidazo and pyrazine ring structure, with a thione functional group. Its unique arrangement of nitrogen and sulfur atoms contributes to its diverse biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula for 3-methylimidazo[1,5-a]pyrazine-8(7H)-thione is C7H8N4S. The compound exhibits notable chemical reactivity due to the electron-rich nature of the nitrogen atoms in its structure. Key properties include:
- Molecular Weight : 164.23 g/mol
- Density : 1.24 g/cm³
- LogP : 1.03770 (indicating moderate lipophilicity)
The biological activity of 3-methylimidazo[1,5-a]pyrazine-8(7H)-thione primarily involves its interaction with specific molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This property is crucial in understanding its potential as a therapeutic agent.
Biological Activities
Research has identified several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that 3-methylimidazo[1,5-a]pyrazine-8(7H)-thione may exhibit anticancer properties by inducing apoptosis in cancer cell lines. For example, related compounds have shown significant inhibitory effects on proliferation in human leukemia cell lines with IC50 values in the nanomolar range .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, indicating potential use in treating infections. This is particularly relevant given the increasing resistance to conventional antibiotics.
- Mutagenicity : Similar compounds within the imidazo family have been evaluated for mutagenic potential, suggesting that while they may have therapeutic benefits, they could also pose risks associated with DNA damage and carcinogenicity .
Case Studies and Research Findings
Several studies have explored the biological effects and applications of 3-methylimidazo[1,5-a]pyrazine-8(7H)-thione:
- Anticancer Studies :
-
Antimicrobial Evaluations :
- Research demonstrated that various derivatives of imidazo compounds showed significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were often lower than those of standard antibiotics, showcasing their potential as novel antimicrobial agents .
-
Mutagenicity Assessment :
- Investigations into the mutagenic effects of similar compounds highlighted concerns regarding their safety profile in long-term use. It was found that certain derivatives could induce mutations in bacterial assays, necessitating further studies on their safety for human consumption or therapeutic use .
Comparative Analysis with Related Compounds
The table below summarizes key structural features and biological activities of 3-methylimidazo[1,5-a]pyrazine-8(7H)-thione compared to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methylimidazo[1,2-a]pyridine | Imidazole and pyridine fused ring | Higher mutagenicity compared to thiones |
| 2-Amino-3-methylpyrazine | Pyrazine ring with amino substituent | Exhibits different biological profiles |
| 6-Bromo-3-methylimidazo[1,2-a]pyridine | Bromo substituent on imidazole ring | Enhanced reactivity |
| 2-Mercaptoquinazoline | Thiol group instead of thione | Different reactivity patterns |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
